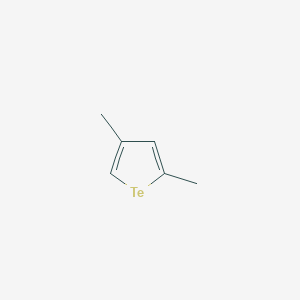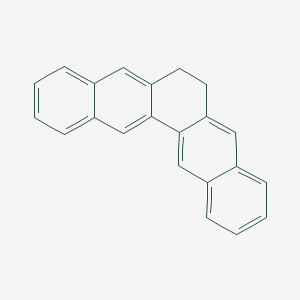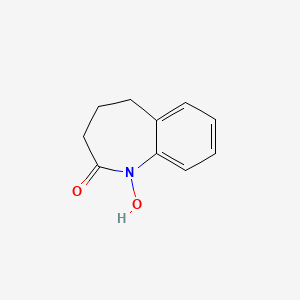diphenylsilane CAS No. 116429-88-0](/img/structure/B14298185.png)
[3,3-Dimethyl-1-(trimethylsilyl)butyl](methoxy)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane: is an organosilicon compound characterized by the presence of both trimethylsilyl and diphenylsilane groups. This compound is notable for its unique structural features, which include a bulky trimethylsilyl group and a methoxy group attached to a diphenylsilane moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane typically involves the reaction of 3,3-dimethyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride. This reaction forms the trimethylsilyl-protected intermediate, which is then reacted with diphenylsilane and methanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials such as tert-butyl alcohol and acetylene, with transition metal salts as catalysts. The reaction is carried out in the presence of acid, followed by distillation and separation to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and trimethylsilyl groups.
Reduction: Reduction reactions can occur at the diphenylsilane moiety, converting it to various silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Products include silanols and siloxanes.
Reduction: Products include various silane derivatives.
Substitution: Products vary depending on the nucleophile used but can include ethers and esters .
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrosilylation and polymerization.
Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of antifungal and antibacterial agents.
Industry:
Materials Science: It is used in the production of advanced materials, including silicone-based polymers and coatings.
Electronics: The compound is utilized in the fabrication of electronic components due to its stability and insulating properties .
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane involves its ability to act as a radical H-donor or hydride donor. This property is due to the presence of the trimethylsilyl group, which can stabilize radical intermediates. The compound can also participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst, forming new carbon-silicon bonds .
Comparación Con Compuestos Similares
- 3,3-Dimethyl-1-trimethylsilyl-1-butyne
- Diphenylsilane
- Trimethylsilyl chloride
Comparison:
- 3,3-Dimethyl-1-trimethylsilyl-1-butyne: Similar in structure but lacks the diphenylsilane and methoxy groups, making it less versatile in certain reactions.
- Diphenylsilane: Contains the diphenylsilane moiety but lacks the bulky trimethylsilyl group, affecting its reactivity and stability.
- Trimethylsilyl chloride: A common reagent for introducing trimethylsilyl groups but lacks the complexity and multifunctionality of 3,3-Dimethyl-1-(trimethylsilyl)butyldiphenylsilane .
Propiedades
Número CAS |
116429-88-0 |
|---|---|
Fórmula molecular |
C22H34OSi2 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
(3,3-dimethyl-1-trimethylsilylbutyl)-methoxy-diphenylsilane |
InChI |
InChI=1S/C22H34OSi2/c1-22(2,3)18-21(24(5,6)7)25(23-4,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h8-17,21H,18H2,1-7H3 |
Clave InChI |
PJRCCBKSCOXWJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC([Si](C)(C)C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)


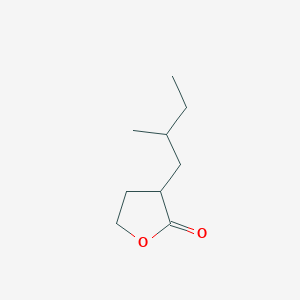
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
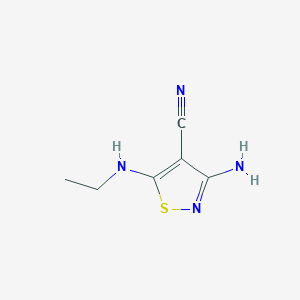

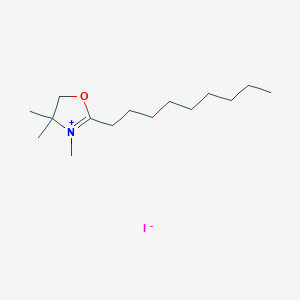

![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
